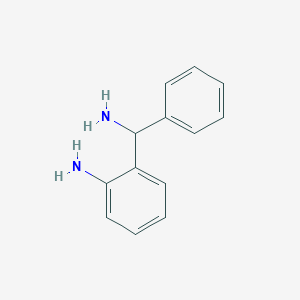

alpha-(2-Aminophenyl)benzylamine

Description

Contextualization within Aromatic Amine and Benzylamine (B48309) Chemical Families

Alpha-(2-Aminophenyl)benzylamine is a member of two significant chemical families: aromatic amines and benzylamines.

Aromatic Amines: These are organic compounds where an amine group is directly attached to an aromatic ring. wikipedia.org This class of compounds, which includes aniline (B41778) as its simplest member, is widely utilized as precursors for dyes, pharmaceuticals, and pesticides. wikipedia.orgsips.org.in The electronic properties of the aromatic ring significantly influence the basicity and reactivity of the amine group. In aromatic amines, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, which generally makes them less basic than aliphatic amines. sips.org.in

Benzylamines: In this family, an amine group is attached to a benzyl (B1604629) group, which consists of a benzene (B151609) ring connected to a methylene (B1212753) (-CH₂-) group. wikipedia.org Unlike aromatic amines, the amine group in benzylamine is not directly bonded to the aromatic ring. This structural difference means that the amine group in benzylamine retains its aliphatic character and is more basic than that of aniline. differencebetween.com Benzylamines are versatile intermediates in organic synthesis, often used as masked sources of ammonia (B1221849) and in the preparation of pharmaceuticals and other complex organic molecules. wikipedia.orgchemicalbook.com

This compound uniquely combines features of both families. It possesses a primary aromatic amine (the 2-aminophenyl group) and a secondary amine where the nitrogen is part of the benzylamine framework.

Structural Significance of the 2-Aminophenyl and Benzylamine Moieties in Synthetic Design

The dual functionality of this compound provides a rich platform for synthetic design.

The 2-aminophenyl moiety offers several reactive sites. The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization. The presence of the amino group also activates the aromatic ring towards electrophilic substitution, directing incoming groups primarily to the ortho and para positions. Furthermore, the ortho relationship between the amino group and the benzylamine substituent allows for the potential of intramolecular reactions, leading to the formation of heterocyclic systems. For instance, derivatives of 2-aminobenzylamine, a closely related structure, are used in the synthesis of 1,2,3,4-tetrahydroquinazolines. sigmaaldrich.com

The benzylamine moiety contributes its own set of synthetic possibilities. The secondary amine is nucleophilic and can participate in various bond-forming reactions. The benzyl group itself can be a target for modification, although it is generally more stable. The C-N bond of the benzyl group can be cleaved under certain reductive conditions, a strategy sometimes employed in protecting group chemistry. wikipedia.org

The interplay between these two moieties within the same molecule allows for sequential and selective reactions, enabling the construction of complex molecular architectures.

Overview of Analogous Compound Research and its Evolution in Chemical Science

Research into compounds analogous to this compound has been a fruitful area of chemical science. The study of diarylmethanes and their amine derivatives has led to the discovery of molecules with a wide range of applications.

For example, research into substituted benzylamines has been extensive, leading to the development of potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which has implications for prostate cancer therapy. nih.gov Similarly, derivatives of 2-aminobenzylamine have been investigated for their ability to form dihydroquinazolines, which are heterocyclic compounds with potential biological activities. beilstein-journals.org

The synthesis of 2-aminobenzophenones, which share the 2-aminophenyl moiety, has also been a focus of research due to their utility as intermediates in the synthesis of various heterocyclic compounds. nih.govacs.org Furthermore, the broader class of 2-aminophenyl derivatives has been explored for applications in materials science, such as in the development of fluorescent materials and sensors. nih.gov

Delimitation of Current Academic Research Focus Areas for this compound and its Derivatives

Current academic research involving this compound and its derivatives appears to be centered on their application as building blocks in the synthesis of novel heterocyclic compounds and as scaffolds for the development of biologically active molecules. The unique arrangement of functional groups in this molecule makes it an attractive starting material for creating diverse chemical libraries.

Specific areas of interest include:

Synthesis of Heterocycles: The potential for intramolecular cyclization reactions involving the two amine groups and the aromatic rings is a key area of exploration. This could lead to the formation of novel benzodiazepine, quinazoline (B50416), or other nitrogen-containing heterocyclic systems.

Medicinal Chemistry: The diarylmethanamine framework is present in a number of biologically active compounds. Researchers are likely investigating derivatives of this compound for their potential as enzyme inhibitors or receptor ligands. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been studied as potent inhibitors of the deubiquitinase USP1/UAF1 with anticancer activity. acs.org

Catalysis: The nitrogen atoms in this compound can act as ligands for metal catalysts. Research may be directed towards synthesizing chiral derivatives to be used in asymmetric catalysis.

Structure

3D Structure

Properties

IUPAC Name |

2-[amino(phenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,14-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCSSVLZFASSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Alpha 2 Aminophenyl Benzylamine

Functional Group Interconversions of the Amine Moieties

The presence of both an aniline-like and a benzylamine-like functional group dictates the regioselectivity and type of interconversions possible. The aromatic amine is generally less nucleophilic than the benzylic amine due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. However, its reactivity can be modulated by reaction conditions.

The amine groups of alpha-(2-Aminophenyl)benzylamine can readily undergo acylation, alkylation, and arylation, which are fundamental transformations for introducing various substituents.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides typically leads to the formation of amides. Due to the higher nucleophilicity of the benzylic amine, selective acylation at this position is generally expected under standard conditions. The acylation of 2-aminobenzothiazole, a related heterocyclic amine, has been demonstrated with various agents like chloroacetyl chloride. nih.gov This suggests that both amine groups in this compound could potentially be acylated, possibly in a stepwise manner, to introduce functional groups that can lead to further cyclizations. nih.gov

Alkylation: Alkylation of amines with alkyl halides is a common method for synthesizing secondary and tertiary amines. However, these reactions often suffer from a lack of selectivity, leading to multiple alkylations. researchgate.net For this compound, the reaction with alkylating agents could lead to a mixture of mono- and di-alkylated products at each nitrogen atom. The benzylic nitrogen is expected to be more reactive. Controlled monoalkylation can sometimes be achieved by using amine hydrohalide salts, where the reactant primary amine is selectively deprotonated. researchgate.net Transition-metal-free α-C-alkylation of related compounds like oxindoles with alcohols has been achieved using a strong base like lithium tert-butoxide (LiOtBu). researchgate.net A similar strategy could potentially be applied to the benzylic position of this compound. The Stork enamine synthesis provides a milder alternative to direct alkylation using LDA for ketones, which involves converting the carbonyl to an enamine that then acts as the nucleophile. youtube.com

Arylation: The palladium-catalyzed α-arylation of carbonyl compounds is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org While direct α-arylation of a simple amine is not standard, the arylation of the amine nitrogen (N-arylation) is a well-established process. A transition-metal-free method for the enantioselective synthesis of α,α-diarylmethylamines involves the intramolecular nucleophilic aromatic substitution (SNAr) of lithiated N'-aryl-N-benzylureas. bris.ac.uk A similar strategy could be envisioned for this compound, where one amine is first converted to a urea (B33335) derivative. Furthermore, palladium-catalyzed methods have been developed for the α-arylation of amides and carboxylic acids, which could be products of the initial acylation of this compound. escholarship.orgberkeley.edu

Table 1: Summary of Potential Functional Group Interconversions

| Transformation | Reagent Type | Expected Primary Site of Reaction | Potential Products |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Benzylic Amine | Mono- or Di-Amides |

| Alkylation | Alkyl Halides | Benzylic Amine | Secondary, Tertiary Amines |

| Arylation | Aryl Halides (with catalyst) | Aromatic or Benzylic Amine | N-Aryl Amines |

Condensation and Imine Formation Reactions

The primary amine groups of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). masterorganicchemistry.comwikipedia.org This reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.comyoutube.com

The formation of an imine from a primary amine and a carbonyl compound is a well-established equilibrium process. youtube.com The reaction can be catalyzed by acid, and removal of water drives the equilibrium toward the imine product. masterorganicchemistry.comyoutube.com Given the two primary amine groups in this compound, reaction with one or two equivalents of a carbonyl compound could lead to mono- or di-imine formation, respectively. The relative reactivity of the two amines would influence the product distribution. The condensation of 2-aminobenzenethiol with aldehydes is a key step in the synthesis of many benzothiazole (B30560) derivatives, highlighting the utility of such condensation reactions in building heterocyclic scaffolds. mdpi.com Similarly, condensation is the initial step in various cyclization reactions leading to quinazolines and other heterocycles. nih.gov

Mechanism of Imine Formation

Intra- and Intermolecular Cyclization Processes

The strategic positioning of the two amine groups and the phenyl rings in this compound makes it an excellent precursor for various intramolecular and intermolecular cyclization reactions, leading to the formation of diverse and valuable heterocyclic structures.

Quinazolines are a significant class of nitrogen-containing heterocycles. researchgate.net The structure of this compound, which is a type of 2-aminobenzylamine, is ideally suited for constructing the quinazoline (B50416) skeleton. Numerous synthetic methods utilize 2-aminobenzylamines as key starting materials. nih.gov

One common strategy involves the reaction of 2-aminobenzylamines with a one-carbon source, such as an aldehyde or alcohol, under oxidative conditions. For instance, iron(II) bromide (FeBr₂) can catalyze the cascade synthesis of 2-substituted quinazolines from 2-aminobenzylamines and various amines under aerobic conditions. nih.gov Similarly, ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of tert-butyl hydroperoxide (TBHP) catalyzes the reaction of 2-aminobenzophenones with benzylamines to form 2-phenylquinazolines. organic-chemistry.org Another approach involves the acceptorless dehydrogenative coupling of 2-aminobenzylamines with primary amines, catalyzed by iron complexes, also yielding quinazolines. nih.gov The reaction of 2-aminobenzylamines with alcohols, catalyzed by α-MnO₂, also provides a route to quinazoline derivatives. nih.gov

Table 2: Selected Methods for Quinazoline Synthesis from 2-Aminobenzylamine Precursors

| Catalyst/Reagent | Co-reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| FeBr₂ | Benzylamines | Aerobic, 100 °C | 2-Substituted Quinazolines | nih.gov |

| α-MnO₂ / TBHP | Alcohols | Chlorobenzene | 2-Substituted Quinazolines | nih.gov |

| Ceric Ammonium Nitrate (CAN) / TBHP | Benzylamines | Acetonitrile | 2-Phenylquinazolines | organic-chemistry.org |

| FeBr₂ | Amines | Aerobic, 100 °C, Chlorobenzene | 2-Substituted Quinazolines | nih.gov |

Oxidative and Reductive Transformation Chemistry

The chemical behavior of this compound and its derivatives is significantly influenced by oxidative and reductive conditions, often leading to the formation of valuable quinazoline structures.

Oxidative Cyclization

Oxidative cyclization is a prominent transformation of this compound analogs. These reactions typically involve the formation of a carbon-nitrogen double bond followed by an intramolecular cyclization and subsequent aromatization to yield a quinazoline ring system.

One notable method involves the α-MnO2-catalyzed synthesis of quinazolines from 2-amino-benzylamines and various alcohols. nih.gov In the presence of tert-butyl hydroperoxide (TBHP) as an oxidant, this reaction proceeds efficiently in chlorobenzene, accommodating aromatic, heterocyclic, and aliphatic alcohols to produce the desired quinazolines in yields ranging from 59% to 91%. nih.gov

Another approach utilizes a catalytic system of DABCO/CuCl/4-HO-TEMPO with oxygen as the terminal oxidizing agent for the one-pot reaction of 2-aminobenzylamine derivatives with arylaldehydes. nih.gov This method has demonstrated moderate to excellent yields (40–96%) for a variety of substituted heteroaryl or aryl aldehydes. nih.gov

Furthermore, molecular iodine has been shown to catalyze the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant. nih.gov This transition-metal-free method provides good to excellent yields of quinazolines (49–92%). nih.gov

A transition-metal-free approach for synthesizing quinazoline derivatives involves the reaction of α,α,α-trihalotoluenes with o-aminobenzylamines in the presence of molecular oxygen and sodium hydroxide (B78521) in water, with yields ranging from 43-78%. nih.gov

Iron catalysis has also been employed in the synthesis of quinazolines. For instance, FeCl2-catalyzed sp3 C-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimines, using TBHP as the oxidant, furnishes C-2 substituted quinazolines in good to excellent yields. nih.gov

| Catalyst/Reagent | Starting Materials | Product | Yield | Reference |

| α-MnO₂, TBHP | 2-Amino-benzylamines, Alcohols | Quinazolines | 59-91% | nih.gov |

| DABCO/CuCl/4-HO-TEMPO, O₂ | 2-Aminobenzylamine derivatives, Arylaldehydes | Functionalized Quinazolines | 40-96% | nih.gov |

| I₂, O₂ | 2-Aminobenzaldehydes/2-aminobenzophenones, Benzylamines | Quinazolines | 49-92% | nih.gov |

| NaOH, O₂ | α,α,α-Trihalotoluenes, o-Aminobenzylamines | Quinazoline derivatives | 43-78% | nih.gov |

| FeCl₂, TBHP | 2-Alkylamino N-H ketimines | C-2 Substituted Quinazolines | Good to Excellent | nih.gov |

Reductive Transformations

Reductive conditions can also be employed to synthesize related heterocyclic structures from precursors of this compound. For example, the synthesis of N-phenyl-3,4-dihydroquinazoline has been achieved by the alkylation of sodium formanilide (B94145) with 2-nitrobenzyl chloride, followed by cyclization under reductive conditions. beilstein-journals.org Another method involves the use of 2-aminobenzylamine and carbon dioxide as starting materials under catalytic reductive conditions to produce dihydroquinazolines. beilstein-journals.org

C-H Functionalization Reactions Involving the Compound and its Analogs

Direct C-H functionalization represents a powerful and atom-economical strategy for the synthesis and modification of complex molecules. Analogs of this compound are valuable substrates in such transformations.

Transition-metal catalysis is a key enabler of site-selective C-H bond functionalization. For instance, palladium-catalyzed C-H functionalization of less expensive and abundant benzoquinones with aryl acetamides has been demonstrated. nih.gov The use of an 8-aminoquinoline (B160924) auxiliary ligand is crucial for the success of this reaction, which is compatible with a broad range of substituted phenyl acetamides, including commercially available drug molecules. nih.gov

Nickel catalysis has also emerged as a powerful tool for C-H functionalization. A combination of nickel and photoredox catalysis allows for the direct C-H, C-X coupling of α-amino C-H bonds with aryl halides. rsc.org This method utilizes readily available starting materials to generate benzylic amines. rsc.org Furthermore, nickel catalysis enables the [4 + 2] annulation of benzylamines and nitriles through C-H/N-H bond activation to provide a variety of multisubstituted quinazolines. organic-chemistry.org

Iron-catalyzed C(sp3)-H oxidation, followed by intramolecular C-N bond formation and aromatization, provides an efficient route to quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org These precursors can be prepared by the addition of various organometallic reagents to 2-alkylamino benzonitriles. organic-chemistry.org

Enzymatic approaches are also being developed for the enantioselective α-C-H functionalization of amines. Engineered threonine aldolases have shown the capability of α-functionalizing benzylamines, accepting a broad range of (heterocyclic)benzyl amines and structurally diverse aldehydes to produce single-enantiomer 1,2-amino alcohols in high yield and diastereoselectivity. nih.gov

| Catalyst/Method | Substrates | Reaction Type | Product | Reference |

| Palladium(II) | Benzoquinones, Aryl acetamides | C-H Functionalization | Aryl-substituted quinones | nih.gov |

| Nickel/Photoredox | N-aryl amines, Aryl halides | C-H, C-X Coupling | Benzylic amines | rsc.org |

| Nickel | Benzylamines, Nitriles | [4 + 2] Annulation (C-H/N-H activation) | Multisubstituted quinazolines | organic-chemistry.org |

| Iron | 2-Alkylamino N-H ketimines | C(sp3)-H Oxidation/Intramolecular C-N formation | Quinazolines | organic-chemistry.org |

| Engineered Threonine Aldolase | Benzylamines, Aldehydes | α-Functionalization | 1,2-Amino alcohols | nih.gov |

Applications in Advanced Organic Synthesis and Material Precursor Development

Role as a Privileged Building Block in Complex Molecular Architectures

In synthetic chemistry, certain molecular frameworks are deemed "privileged" because they can serve as the basis for creating a wide range of biologically active or materially significant compounds. mdpi.com The structure of alpha-(2-aminophenyl)benzylamine, containing a 1,2-diamine motif on a phenyl ring combined with a chiral benzylic amine, fits this description. This arrangement allows for the systematic construction of diverse and complex molecular targets.

The presence of two amine groups in a 1,2-orientation on one of the phenyl rings makes this compound an ideal starting material for the synthesis of nitrogen-containing heterocycles, which are core components of many pharmaceutical compounds. mdpi.comgoogle.com

Specifically, this diamine structure is well-suited for condensation reactions with various carbonyl compounds to produce fused heterocyclic systems. For instance:

Benzodiazepines: Reaction with ketones or β-diketones can lead to the formation of 1,5-benzodiazepine derivatives. The two amine groups react sequentially with the carbonyl groups to form a seven-membered ring, a key structure in many psychoactive drugs. wum.edu.pl The synthesis of these heterocycles often relies on the availability of 2-aminobenzophenone (B122507) precursors, which share a key structural feature with the target compound. wum.edu.pl

Quinazolines: Condensation with aldehydes or carboxylic acids provides a direct route to substituted quinazolines. mdpi.com A general method involves the reaction of a 2-aminobenzylamine with an alcohol under catalytic, oxidative conditions to form the quinazoline (B50416) ring system. google.com This demonstrates the potential of this compound to act as the core diamine component in such cyclization reactions.

The reactivity of the compound allows for the creation of a library of diverse heterocyclic structures by simply varying the carbonyl-containing reaction partner.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating almost all atoms from the starting materials. tcichemicals.comorganic-chemistry.org The dual-amine nature of this compound makes it a prime candidate for use in MCRs.

For example, in an Ugi or a related isocyanide-based MCR, a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. orgsyn.org this compound can serve as the amine component in such reactions. The presence of two amine groups offers the potential for selective reactions or the creation of even more complex structures through subsequent intramolecular reactions. The Gröbcke-Blackburn-Bienaymé reaction, which uses α-aminoazines to create fused nitrogen-containing heterocycles, provides a strong parallel for how the ortho-diamine structure of this compound could be used to generate novel, complex scaffolds in a single step. tcichemicals.com

Scaffold for Supramolecular Assembly Components

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. thno.orgnih.gov this compound possesses all the necessary features to act as a versatile scaffold for building such assemblies.

The key molecular interactions it can participate in include:

Hydrogen Bonding: The two primary amine (-NH₂) groups are excellent hydrogen bond donors, allowing them to interact with each other or with other molecules that can accept hydrogen bonds.

π-π Stacking: The two phenyl rings can stack on top of one another, an interaction that helps to organize the molecules in the solid state or in solution.

These non-covalent interactions enable the spontaneous self-assembly of individual molecules of this compound or its derivatives into well-defined, higher-order architectures such as sheets, fibers, or crystalline networks. thno.orgnih.gov This bottom-up approach is fundamental to creating new materials with specific functions, such as porous materials for storage or stimuli-responsive gels. nih.govnih.gov

Development of Chiral Auxiliaries and Reagents from this compound

Asymmetric synthesis, the production of a specific enantiomer of a chiral molecule, is critically important in the pharmaceutical industry. A common strategy to control the stereochemistry of a reaction is to use a chiral auxiliary. sigmaaldrich.comnih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate. It directs the reaction to favor the formation of one diastereomer over the other. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.comnih.gov

This compound is inherently chiral, with the stereocenter located at the carbon atom bonded to both phenyl rings and both nitrogen atoms. This makes it a suitable candidate for development as a chiral auxiliary. The process would involve:

Resolution: The racemic mixture of this compound is separated into its individual (R) and (S) enantiomers.

Attachment: One of the pure enantiomers is attached to a prochiral starting material. For example, it could react with a prochiral ketone to form a chiral imine.

Diastereoselective Reaction: A nucleophile is added to the substrate. The bulky, stereochemically defined auxiliary blocks one face of the molecule, forcing the nucleophile to attack from the other side, thereby creating a new stereocenter with a specific configuration.

Removal: The auxiliary is chemically cleaved from the product, which is now enantiomerically enriched, and the auxiliary can often be recovered and reused. sigmaaldrich.com

The development of chiral auxiliaries from readily available chiral compounds is a well-established field, and the unique diamine structure of this compound offers new possibilities for designing reagents that can control the stereochemical outcome of a wide range of chemical transformations. conicet.gov.arscielo.org.mx

Coordination Chemistry of Alpha 2 Aminophenyl Benzylamine As a Ligand

Ligand Design Principles and Chelation Properties

A discussion on the ligand design principles would have considered the bidentate N,N'-donor set offered by the aniline (B41778) and benzylamine (B48309) nitrogen atoms. The flexibility of the benzyl (B1604629) group and the potential for forming a stable five- or six-membered chelate ring with a metal center would have been key points of analysis. However, without experimental data, any such discussion would be purely speculative.

Synthesis and Structural Characterization of Metal Complexes with Transition Metals

This section would have detailed the synthetic methodologies for preparing complexes of alpha-(2-Aminophenyl)benzylamine with various transition metals. Furthermore, it would have presented structural data, likely from single-crystal X-ray diffraction, to illustrate the precise coordination environment around the metal ion. The absence of any reported synthesis or structural determination for these complexes makes this analysis impossible.

Electronic Structure and Redox Behavior of Metal-Ligand Adducts

An exploration of the electronic structure would have involved techniques such as UV-Visible spectroscopy to probe d-d transitions and charge transfer bands. The redox behavior of the metal-ligand adducts, which could be investigated using cyclic voltammetry, would provide insight into the stability of different oxidation states of the metal center when coordinated to the ligand. No such studies have been published.

Investigation of Coordination Modes and Stereochemistry in Metal Complexes

This final section would have examined the various ways in which this compound could bind to a metal center and the resulting stereochemical outcomes. The potential for different isomers and the influence of the ligand's chirality on the complex's structure would have been a central theme. As with the other sections, the lack of empirical data precludes any meaningful discussion.

Catalytic Applications of Alpha 2 Aminophenyl Benzylamine and Its Metal Complexes

Organocatalytic Pathways Mediated by Amine Functionalities

In the field of organocatalysis, primary and secondary amines are well-established catalysts that operate through enamine or iminium ion intermediates. For instance, proline and its derivatives are known to catalyze aldol (B89426) reactions by forming a nucleophilic enamine with a ketone or aldehyde donor, which then attacks an acceptor aldehyde. nih.govresearchgate.net This pathway allows for highly enantioselective carbon-carbon bond formation. nih.govresearchgate.net While the dual amine functionalities within alpha-(2-Aminophenyl)benzylamine theoretically present potential for bifunctional catalysis, where one amine group could form an enamine and the other could act as a hydrogen-bond donor to activate the electrophile, specific studies demonstrating this mechanism for this particular compound are not available. The general strategy for the asymmetric α-C–H addition of benzylamines to aldehydes often relies on the formation of a Schiff base with a chiral catalyst, such as a pyridoxal (B1214274) derivative, to activate the otherwise inert C-H bond. researchgate.net

Metal-Catalyzed Reactions Employing Derived Metal Complexes

The formation of metal complexes with amine-containing ligands is a cornerstone of catalysis, enabling a wide array of chemical transformations. However, literature detailing the synthesis and catalytic activity of metal complexes specifically derived from this compound is not found. The following subsections describe catalytic activities of complexes with structurally related ligands.

Asymmetric Catalysis for Enantioselective Transformations

Chiral ligands are crucial for asymmetric catalysis, where metal complexes facilitate the synthesis of one enantiomer of a product over the other. A common application is in asymmetric transfer hydrogenation, where a metal complex, often with Ruthenium or Manganese, and a chiral ligand catalyze the reduction of prochiral ketones or imines. nih.govnih.govresearchgate.net For example, the reduction of N-(tert-butanesulfinyl)ketimines can be achieved with high diastereoselectivity using a ruthenium catalyst and a chiral amino alcohol ligand, yielding enantiomerically enriched primary amines. nih.gov Although this compound is a chiral diamine that could potentially serve as a ligand for such transformations, no studies have been published to confirm its efficacy or the stereochemical outcomes of such applications.

Catalysis in Oxidation and Reduction Reactions

Metal complexes are widely used to catalyze oxidation and reduction reactions. The oxidation of alcohols to aldehydes or ketones is a common benchmark reaction. Nickel(II) and Zinc(II) complexes with ligands such as 6-phenylpyridine-2-carboxylic acid have been shown to catalyze the oxidation of benzyl (B1604629) alcohol. bcrec.idsemanticscholar.org For instance, a dinuclear Ni(II) complex can achieve a 49.1% conversion of benzyl alcohol to benzaldehyde (B42025). bcrec.id

In terms of reductions, the catalytic hydrogenation of nitriles to primary amines is an important industrial process. researchgate.net Catalysts for this transformation are often based on palladium or skeleton nickel. researchgate.netgoogle.com For example, a Pd/γ-Al2O3 catalyst can achieve a benzylamine (B48309) yield of approximately 86% from the hydrogenation of benzonitrile. researchgate.net The debenzylation of N-benzylamines via catalytic transfer hydrogenation using palladium on carbon (Pd-C) and a hydrogen donor like ammonium (B1175870) formate (B1220265) is also a well-established reduction method. mdma.ch There is no available data on the performance of this compound-derived metal complexes in these specific reactions.

C-C and C-Heteroatom Bond Formation Catalysis

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. While ligands are critical to the success of these reactions, there is no literature on the use of this compound for this purpose. Research in this area often focuses on ligands like phosphines or N-heterocyclic carbenes (NHCs). rsc.org The direct arylation of amines, another method for C-N bond formation, typically involves site-selective C-H activation, often guided by a directing group on the amine. nih.gov The catalytic synthesis of benzylamines can also be achieved through tandem dehydrogenation/amination/reduction sequences over catalysts like copper and gold supported on silica (B1680970) or titania. google.com

Theoretical and Computational Investigations of Alpha 2 Aminophenyl Benzylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. DFT is instrumental in determining the most stable three-dimensional arrangement of atoms (the ground state geometry) and various electronic properties. rsc.org

For alpha-(2-Aminophenyl)benzylamine, DFT calculations would begin with a geometry optimization to find the lowest energy conformation. This involves calculating forces on each atom and adjusting their positions until a stable structure is reached. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted. The flexible nature of the molecule, with several single bonds allowing rotation, means multiple low-energy conformers may exist.

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more likely to be reactive. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Ground State Geometric and Electronic Properties of this compound using DFT

The following data is predictive, based on DFT calculations (B3LYP/6-31G(d) level of theory) on analogous molecular fragments.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C(phenyl)-C(benzyl) | ~1.52 Å | Single bond connecting the two aromatic rings via the benzylic carbon. |

| C(benzyl)-N(amine) | ~1.47 Å | Bond between the benzylic carbon and the secondary amine nitrogen. |

| C(aminophenyl)-N(amine) | ~1.40 Å | Bond between the aminophenyl ring and the secondary amine nitrogen. |

| N-H | ~1.01 Å | Bond length of the secondary amine hydrogen. |

| C(aminophenyl)-NH2 | ~1.39 Å | Bond between the aminophenyl ring and the primary amine nitrogen. |

| Bond Angles (°) | ||

| C-N-C | ~115° | Angle around the central secondary amine nitrogen. |

| H-N-C | ~110° | Angle involving the secondary amine hydrogen. |

| Electronic Properties | ||

| HOMO-LUMO Gap | ~4.5 eV | An indicator of chemical reactivity and electronic transition energy. |

While DFT is excellent for ground-state properties, understanding how a molecule interacts with light requires excited-state calculations. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical excitations from the ground state to various excited states.

For this compound, with its two aromatic rings, TD-DFT would likely predict several electronic transitions in the UV region, primarily corresponding to π → π* transitions within the phenyl and aminophenyl chromophores. The presence of nitrogen lone pairs could also lead to n → π* transitions. The results of these calculations can be used to simulate a UV-Vis spectrum, which can then be compared with experimental data to validate the computational model.

Furthermore, these methods can model the geometry of the first singlet excited state (S1), providing insights into the molecule's photophysical behavior, such as fluorescence. The energy difference between the S1 minimum and the ground state (S0) corresponds to the fluorescence emission energy. In molecules with acidic protons and nearby acceptor sites, such as the two amine groups in this compound, computational models can also investigate the possibility of Excited-State Intramolecular Proton Transfer (ESIPT), a process that can significantly alter the emission properties. nih.gov

Table 2: Predicted Major Electronic Transitions for this compound via TD-DFT

Predictions are based on the expected chromophores within the molecule.

| Transition | Predicted Wavelength (nm) | Oscillator Strength | Nature of Transition |

| S0 → S1 | ~300 nm | Low | n → π |

| S0 → S2 | ~275 nm | Moderate | π → π (localized on aminophenyl ring) |

| S0 → S3 | ~250 nm | High | π → π* (localized on benzyl (B1604629) ring) |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating the precise geometry of this TS and calculating its energy is key to understanding the reaction's kinetics. Computational algorithms can search the potential energy surface for these first-order saddle points. Once a TS is located, its structure can reveal the key bond-making and bond-breaking events that define the reaction mechanism.

The energy difference between the reactants and the transition state is the activation energy (Ea). A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. For this compound, one could computationally investigate various potential reactions, such as oxidation of the amine groups or an intramolecular cyclization to form a heterocyclic system. For instance, a hypothetical intramolecular cyclization reaction could be modeled to determine its feasibility. Kinetic isotope effect studies, which can also be modeled computationally, can provide further support for a proposed mechanism by predicting the change in reaction rate upon isotopic substitution (e.g., replacing H with D). rsc.org

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. A reaction coordinate is a one-dimensional path across this surface that represents the progress of a reaction from reactants to products. By calculating the energy at various points along this path (a process called reaction coordinate analysis), a profile of the reaction can be generated. researchgate.net

This profile visualizes the reactants, intermediates, transition states, and products, along with their relative energies. For a reaction involving this compound, such as the photo-oxidation of the benzylamine (B48309) moiety, the PES could reveal the step-by-step mechanism, including the formation of radical intermediates and the specific bonds that are broken and formed at each stage. rsc.org This provides a detailed narrative of the transformation at the molecular level.

Table 3: Hypothetical Reaction Pathway Analysis for an Intramolecular Cyclization

This table illustrates the type of data obtained from a reaction coordinate analysis for a plausible, though hypothetical, reaction.

| Species/State | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State 1 (TS1) | C-N bond formation | +25.5 |

| Intermediate | Cyclic intermediate | +5.2 |

| Transition State 2 (TS2) | Aromatization (H-shift) | +15.8 |

| Product | Cyclized heterocyclic product | -10.4 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time. MD applies classical mechanics to model the movements of atoms and molecules, making it suitable for exploring the conformational flexibility and intermolecular interactions of larger systems, often in a solvent. mdpi.comyoutube.com

For a flexible molecule like this compound, MD simulations can reveal its conformational landscape. The molecule has several rotatable single bonds, particularly around the central C-N-C linkage and the connection to the phenyl ring. An MD simulation can sample a vast number of possible conformations and identify the most populated (i.e., most stable) ones in a given environment (e.g., in water or another solvent). This is achieved by analyzing the trajectories of the atoms over time and plotting the distribution of key dihedral angles. researchgate.net

MD simulations are also crucial for studying intermolecular interactions. By simulating this compound in a box of solvent molecules (e.g., water), one can analyze the hydrogen bonding patterns between the amine protons and solvent molecules, as well as the interactions between the aromatic rings. These interactions govern the molecule's solubility and how it interacts with other molecules in a biological or chemical system. nih.gov

Table 4: Key Dihedral Angles for Conformational Analysis from MD Simulations

This table shows representative dihedral angles that would be monitored in an MD simulation to define the molecule's conformation.

| Dihedral Angle | Description | Expected Behavior |

| C(phenyl)-C(benzyl)-N-C(aminophenyl) | Defines the overall twist of the molecular backbone. | Likely to show multiple stable rotamers. |

| C(benzyl)-N-C(aminophenyl)-C(ring) | Describes the orientation of the aminophenyl ring relative to the C-N bond. | Rotation will be influenced by steric hindrance. |

| H-N-C(benzyl)-C(phenyl) | Orientation of the amine proton. | Important for hydrogen bonding interactions. |

In Silico Modeling of Ligand-Metal Interactions and Coordination Geometries

Currently, there is a notable absence of specific theoretical and computational investigations focused solely on the ligand-metal interactions and coordination geometries of this compound within publicly available scientific literature. While computational methods such as Density Functional Theory (DFT) and other in silico modeling techniques are widely employed to predict and analyze the coordination behavior of ligands, dedicated studies on this compound are not readily found.

Research in the broader field of computational chemistry often explores structurally analogous compounds, such as derivatives of 2-aminobenzylamine or other aminophenyl-containing ligands. These studies typically utilize computational modeling to provide valuable insights into how such molecules might interact with metal ions. The general approach involves:

Geometry Optimization: Determining the most stable three-dimensional structure of the metal-ligand complex.

Interaction Energy Calculation: Quantifying the strength of the bond between the metal center and the coordinating atoms of the ligand.

Analysis of Electronic Properties: Investigating the distribution of electron density to understand the nature of the chemical bonding.

These computational analyses can predict key parameters that are crucial for understanding the coordination chemistry of a ligand.

| Parameter | Description |

| Coordination Number | The number of atoms directly bonded to the central metal ion. |

| Coordination Geometry | The spatial arrangement of the atoms in the coordination sphere (e.g., tetrahedral, square planar, octahedral). |

| Bond Lengths | The distances between the metal ion and the coordinating atoms of the ligand. |

| Bond Angles | The angles formed between the bonds connecting the ligand to the metal center. |

For a molecule like this compound, which possesses two nitrogen atoms with lone pairs of electrons (one on the aminophenyl group and one on the benzylamine moiety), it is theoretically capable of acting as a bidentate ligand, forming a chelate ring with a metal ion. In silico modeling would be an ideal tool to explore the preferred coordination modes and the resulting geometries of its metal complexes.

However, without specific published research on this compound, any detailed discussion, including data tables on its ligand-metal interactions and coordination geometries, would be purely speculative. The scientific community awaits dedicated computational studies to elucidate the precise nature of these interactions for this particular compound.

Structure Reactivity and Structure Functionality Relationships in Alpha 2 Aminophenyl Benzylamine Chemistry

Impact of Substituent Effects on Reaction Pathways and Selectivity

The introduction of substituents onto the aromatic rings of alpha-(2-Aminophenyl)benzylamine can significantly alter its electronic and steric properties, thereby influencing the pathways and selectivity of its reactions. The two nitrogen atoms in the molecule—the primary aromatic amine and the primary benzylic amine—exhibit different reactivities, which can be further modulated by substituents.

In a study on the synthesis of 3,4-dihydroquinazolines, the uncatalyzed N-arylation of 2-aminobenzylamine with nitrohalobenzenes demonstrated selectivity for monosubstitution. The reaction of 2-aminobenzylamine with 2-nitrofluorobenzene in water resulted in a near-quantitative yield of the N-monoarylated product. bris.ac.uk This high selectivity is attributed to the deactivation of the remaining amino group after the first substitution.

The electronic nature of substituents also plays a crucial role in catalytic processes involving benzylamine (B48309) derivatives. In the context of transfer hydrogenation catalysts, the introduction of electron-donating or electron-withdrawing groups on the ligand backbone can significantly impact catalytic activity. While a direct quantitative study on this compound was not found, related studies on similar ligand structures provide valuable insights. For example, in Cp*Ir-(pyridinylmethyl)sulfonamide-based catalysts, methyl-substituted derivatives were found to be excellent catalysts. Conversely, a strongly electron-withdrawing trifluoromethyl group significantly reduced the catalytic ability. organic-chemistry.org

The following table summarizes the impact of substituents on the yield of selected reactions involving benzylamine derivatives, illustrating the general principles of substituent effects.

| Reactant 1 | Reactant 2 | Substituent on Reactant 2 | Solvent | Yield (%) | Reference |

| 2-Aminobenzylamine | 2-Nitrochlorobenzene | -Cl | THF | 0 | bris.ac.uk |

| 2-Aminobenzylamine | 2-Nitrofluorobenzene | -F | Water | ~100 | bris.ac.uk |

| 2-Aminobenzylamine | 4-Nitrofluorobenzene | -F | Water | 95 | bris.ac.uk |

Stereochemical Control and its Influence on Chemical Transformations

The stereochemistry of this compound and its derivatives is of paramount importance, particularly in the synthesis of chiral molecules and in asymmetric catalysis. The carbon atom attached to both phenyl rings and the benzylic amino group is a potential stereocenter. The ability to control the stereochemistry at this center allows for the synthesis of enantiomerically pure compounds, which is crucial in medicinal chemistry where different enantiomers can have vastly different biological activities.

A key strategy for achieving stereochemical control is through the use of chiral auxiliaries or catalysts. Chiral α-substituted benzylamines can be used as reagents to introduce a nitrogen atom into a molecule while simultaneously inducing an asymmetric bias. nih.gov This approach allows for the formation and separation of diastereomeric intermediates, which can then be converted to the desired enantiomerically pure product. nih.gov

The enantioselective synthesis of α,α-diarylmethylamines, which are structurally related to this compound, has been achieved through the asymmetric α-arylation of benzylamines. researchgate.net In one method, the enantioselective lithiation of N-aryl-N-benzyl-N-isopropyl ureas using a chiral lithium amide base generates a chiral benzyllithium (B8763671) intermediate. This intermediate then undergoes a stereospecific intramolecular nucleophilic aromatic substitution to produce an α,α-diarylmethylamine derivative with high enantiomeric excess (up to >99% ee). researchgate.net The stereochemical outcome of this reaction is highly dependent on the chiral base used and the substituents on the aromatic rings. For instance, a notable increase in enantioselectivity was observed when benzylamine derivatives with ortho substituents were used. researchgate.net

The influence of stereochemistry is also evident in the biological activity of benzylamine derivatives. In a study of substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, the racemic C-allyl derivative was synthesized and its enantiomers were separated. It was found that only the S-(+)-enantiomer was active, highlighting the importance of stereochemistry for biological function.

The table below presents data on the enantioselective synthesis of diarylmethylamines, demonstrating the high level of stereochemical control achievable.

| Substrate | Chiral Base | Product Enantiomeric Ratio (er) | Reference |

| N-(p-tolyl)urea of benzylamine | (R)-lithium amide | 85:15 | researchgate.net |

| N-(p-tolyl)urea of 2-methylbenzylamine | (R)-lithium amide | >96:4 | researchgate.net |

| N-(p-tolyl)urea of 2-chlorobenzylamine | (R)-lithium amide | >96:4 | researchgate.net |

Modulation of Ligand Properties and Catalytic Performance through Structural Modifications

This compound and its derivatives are valuable ligands in coordination chemistry and catalysis. The two nitrogen atoms can coordinate to a metal center, forming stable chelate complexes. By systematically modifying the structure of the ligand, its electronic and steric properties can be fine-tuned, which in turn modulates the catalytic performance of the corresponding metal complex.

Structural modifications can include introducing substituents on the aromatic rings or altering the backbone of the ligand. These changes can affect the electron density at the metal center, the stability of the complex, and the steric environment around the catalytically active site. For example, introducing electron-donating groups onto the ligand can increase the electron density on the metal, which may enhance its reactivity in certain catalytic cycles. Conversely, electron-withdrawing groups can make the metal center more electrophilic.

In the context of ruthenium-catalyzed hydrogen-borrowing alkylation of anilines, the choice of phosphino-amine (PN) ligand was found to be crucial for selectivity. Different PN ligands were screened, and it was discovered that specific ligand structures were optimal for either monobenzylation or monomethylation/monoethylation of aromatic amines. nih.gov This demonstrates that even subtle changes in the ligand structure can have a profound impact on the outcome of a catalytic reaction.

Studies on mono(imino)pyrrole-Ni(II) complexes used for ethylene (B1197577) polymerization have shown a direct correlation between the steric hindrance of substituents on the imino-aryl ring and the catalytic activity. An increase in steric hindrance led to a regular increase in catalytic activity. rsc.org This is attributed to the steric protection of the active sites, which can lead to higher catalytic activity and the production of higher molecular weight polymers. rsc.org

While specific studies detailing the systematic modification of this compound as a ligand and the corresponding catalytic performance are not widely available, the principles derived from related systems are directly applicable. By modifying the substituents on the phenyl rings of this compound, one could expect to modulate the Lewis acidity/basicity of the coordinated metal center and the steric accessibility of the catalytic site, thereby tuning the activity and selectivity of the catalyst for a specific transformation.

The following table illustrates how ligand modifications can affect catalytic performance in related systems.

| Catalyst System | Ligand Modification | Effect on Catalysis | Reference |

| CpIr-based transfer hydrogenation catalyst | Addition of -CH3 group to ligand | Increased catalytic activity | organic-chemistry.org |

| CpIr-based transfer hydrogenation catalyst | Addition of -CF3 group to ligand | Decreased catalytic activity | organic-chemistry.org |

| Mono(imino)pyrrole-Ni(II) polymerization catalyst | Increased steric hindrance on imino-aryl ring | Increased catalytic activity | rsc.org |

Emerging Research Directions and Unexplored Avenues for Alpha 2 Aminophenyl Benzylamine

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For a molecule like alpha-(2-Aminophenyl)benzylamine, this translates to moving beyond traditional multi-step procedures that often involve harsh reagents and generate significant waste.

One promising direction is the adoption of "on-water" synthesis protocols . These methods leverage the unique properties of water to accelerate reactions and simplify product isolation. For instance, a highly efficient on-water synthesis of 2-substituted quinolines has been demonstrated using benzylamine (B48309) as a nucleophilic catalyst. rsc.orgorganic-chemistry.org This approach offers excellent yields, broad substrate scope, and catalyst recyclability, highlighting its potential for the synthesis of this compound derivatives under sustainable conditions. rsc.orgorganic-chemistry.org

Another avenue for sustainable synthesis is the use of photocatalysis . Visible light-driven methods are gaining prominence for their mild reaction conditions and avoidance of metal reagents. A novel method for synthesizing 2,3-diamines from anilines using an organic photosensitizer has been developed, suggesting a potential pathway to this compound through C-N bond cleavage and C-C bond formation under green conditions. rsc.org

Furthermore, the development of catalytic C-H functionalization presents a direct and atom-economical approach to synthesizing complex amines. researchgate.net Research into the direct synthesis of α-substituted primary benzylamines from alkylarenes and diarylimines using a simple copper catalyst demonstrates a practical route to these valuable building blocks. chemistryviews.org Adapting such a strategy for the amination of a suitable precursor could provide a more direct and efficient synthesis of this compound.

The following table summarizes potential sustainable synthetic routes applicable to this compound, based on methodologies developed for related compounds.

| Synthetic Strategy | Catalyst/Reagent | Solvent | Key Advantages | Relevant Precursors |

| On-Water Synthesis | Benzylamine (as catalyst) | Water | High yields, catalyst recycling, simple workup | 2-Aminochalcone derivatives |

| Photocatalysis | Organic Photosensitizer (e.g., 4CzIPN) | Organic Solvent | Mild conditions, metal-free | Anilines, Aldehydes |

| C-H Functionalization | CuI / 1,10-phenanthroline | Chlorobenzene | Direct synthesis, air and moisture tolerant | Alkylarenes, Diarylimines |

| Reductive Amination | Mn(I) pincer complex | - | Atom-economic, broad substrate scope | Anilines, Alcohols |

Expansion of Catalytic Applications to Challenging Chemical Transformations

The dual amine functionalities of this compound make it an attractive candidate for use as a ligand in catalysis. The distinct electronic and steric environments of the aniline (B41778) and benzylamine nitrogens could enable unique reactivity and selectivity in metal-catalyzed reactions.

A significant area of exploration is the use of diamine-derived catalysts in asymmetric synthesis . For example, 1,3-diamine derivatives have been successfully employed in asymmetric Mannich reactions of ketones, where the primary and tertiary amine groups act cooperatively to achieve high enantioselectivity. acs.org This suggests that this compound and its derivatives could be designed as chiral ligands for a range of asymmetric transformations, such as hydrogenations, hydroaminations, and carbon-carbon bond-forming reactions.

The development of catalysts for sustainable chemical synthesis is another key research direction. For instance, a novel CuFe2O4@agar@Cu2O nanocatalyst has been developed for the sustainable synthesis of biologically active 1,4-benzodiazepines from diamines. acs.org This highlights the potential for immobilizing complexes of this compound onto solid supports to create robust and recyclable catalysts for green chemical processes. acs.org

The table below outlines potential catalytic applications for this compound, inspired by research on analogous diamine and benzylamine catalysts.

| Catalytic Application | Catalyst Type | Potential Reaction | Key Feature of this compound |

| Asymmetric Mannich Reaction | Organocatalyst | Ketone + Imine | Cooperative action of two amine groups |

| Asymmetric Hydrogenation | Metal-Ligand Complex | Ketones, Imines | Chiral scaffold for enantiocontrol |

| Sustainable Synthesis | Supported Nanocatalyst | Benzodiazepine Synthesis | Ligand for recyclable metal catalyst |

| C-N Cross-Coupling | Palladium-Ligand Complex | Buchwald-Hartwig Amination | Bidentate ligand for catalyst stabilization |

Advanced Computational Modeling for Predictive Chemistry and Data-Driven Discoveries

Computational chemistry offers a powerful tool to accelerate the discovery and optimization of catalysts and functional materials. For a molecule like this compound, computational modeling can provide invaluable insights into its properties and potential applications.

Predictive modeling using Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) can be employed to forecast the catalytic activity and material properties of this compound derivatives. researchgate.netnih.gov By developing models based on molecular descriptors, it is possible to screen virtual libraries of derivatives and identify promising candidates for synthesis and experimental validation. researchgate.netcmu.edu This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error research. idw-online.de

Density Functional Theory (DFT) calculations can be used to elucidate the electronic structure and reaction mechanisms of catalytic processes involving this compound. mdpi.com For example, computational studies on styryl-thiophene benzylamines have successfully assigned absorption maxima to specific electronic transitions, providing a deeper understanding of their photophysical properties. nih.gov Similar studies on this compound could predict its coordination behavior with different metals and rationalize the stereochemical outcomes of catalytic reactions.

The following table presents a summary of computational approaches that could be applied to investigate this compound.

| Computational Method | Application | Predicted Properties |

| QSPR/ML | Catalyst/Material Screening | Catalytic activity, selectivity, material stability |

| DFT | Mechanistic Studies | Reaction pathways, transition state energies, electronic structure |

| Molecular Dynamics | Conformation Analysis | Ligand-metal binding modes, polymer chain dynamics |

Integration into Next-Generation Functional Material Architectures

The unique structure of this compound makes it a versatile building block for the creation of advanced functional materials. The presence of two reactive amine groups allows for its incorporation into polymeric structures, leading to materials with tailored properties.

One promising area is the development of functional polyimides and polyamides . Diamines are crucial monomers for these high-performance polymers. researchgate.netrsc.orgnih.gov By incorporating this compound into the polymer backbone, it may be possible to introduce specific functionalities, such as photochromism or enhanced thermal stability. researchgate.net For example, functional polyimides based on diamines containing diarylethylene moieties have been shown to exhibit reversible photo-triggered isomerization. researchgate.net

Another exciting avenue is the use of this compound in the synthesis of energetic materials . Polyamides containing geminal diazido moieties, synthesized from diazidated malonate derivatives and various diamines, have shown potential as energetic materials with tunable sensitivities. rsc.org The incorporation of the aminophenylbenzylamine structure could lead to novel energetic polymers with tailored performance characteristics.

The table below outlines potential applications of this compound in the development of functional materials.

| Material Type | Synthetic Approach | Potential Functionality |

| Functional Polyimides | Polycondensation with dianhydrides | Photochromism, enhanced thermal stability |

| Energetic Polyamides | Polycondensation with diazidated monomers | Tunable energetic properties |

| Fluorescent Polymers | Incorporation into conjugated systems | Sensing, imaging |

| Self-Healing Polymers | Integration into dynamic covalent networks | Reversible bond formation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for alpha-(2-Aminophenyl)benzylamine, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions, such as the Thalamide reaction, where a benzyl halide reacts with a nitrogen nucleophile (e.g., thymine derivatives) under basic conditions, followed by hydrolysis . Another approach involves coupling β-(2-aminoaryl)-α,β-ynones with amines like benzylamine in acetonitrile under reflux, yielding propenone derivatives with specific stereochemistry . Key variables include solvent choice (e.g., acetonitrile vs. toluene), temperature (reflux vs. room temperature), and catalyst selection (e.g., Mn-HT catalysts for oxidative coupling) . Optimizing these parameters can improve yields from ~50% to >75%.

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Structural characterization typically employs:

- NMR spectroscopy : To confirm the presence of aromatic protons (δ 6.8–7.4 ppm) and amine groups (δ 2.5–3.5 ppm) .

- XRD : For crystallographic analysis of derivatives, such as nanotubes formed from benzylamine-modified tyrosine .

- Mass spectrometry : To verify molecular weight (e.g., C₁₃H₁₄N₂ for the parent compound). Functional analysis includes capillary electrophoresis to study ion migration in discontinuous buffers, where cathodic movement of benzylamine derivatives is observed under applied voltage .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes for this compound derivatives?

- Methodological Answer : Discrepancies in product formation (e.g., Z- vs. E-isomers or competing reaction pathways) can arise from steric effects, solvent polarity, or nucleophile strength. For example:

- Steric hindrance : Bulky substituents on the benzylamine moiety favor Z-isomers due to restricted rotation .

- Solvent effects : Polar solvents stabilize transition states in nucleophilic substitutions, reducing side products .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., imine intermediates), while prolonged heating favors thermodynamically stable products . Systematic variation of these parameters, coupled with DFT simulations, can clarify mechanisms .

Q. How can QSAR models predict the biological activity of this compound derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent properties (e.g., van der Waals volume, Hammett constants) with binding affinities. For example:

- Van der Waals volume (Vw) : Larger substituents at the para position enhance binding to monoamine oxidase A (MAO A) due to improved cavity filling .

- Electron-withdrawing groups : Trifluoromethyl (-CF₃) groups increase lipophilicity and metabolic stability, as seen in 4-Methoxy-3-(trifluoromethyl)benzylamine derivatives . Datasets for QSAR should include at least 10–15 derivatives with varied substituents to ensure statistical validity.

Q. What advanced techniques quantify binding affinities of this compound in enzyme systems?

- Methodological Answer :

- Hyperpolarized NMR : Measures relaxation rate constants (R₂,obs) to compare binding strengths of ligands (e.g., benzylamine vs. benzamidine) under competitive conditions .

- Bisubstrate kinetic analysis : Determines enzyme mechanisms (e.g., ordered Bi-Bi for MAO A) by analyzing inhibition patterns with analogues like aniline .

- E.S.R. spectroscopy : Tracks copper ion interactions in enzyme active sites, revealing competitive inhibition by azide or cyanide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.